N-(2-methoxyethyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide
Description
N-(2-Methoxyethyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a synthetic acetamide derivative featuring a 1,6-dihydropyrimidinone core substituted with a piperidin-1-yl group at position 2 and a methoxyethyl side chain. The methoxyethyl group enhances solubility, while the piperidine moiety may contribute to lipophilicity and binding interactions in biological systems .
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3/c1-12-10-14(21)19(11-13(20)16-6-9-22-2)15(17-12)18-7-4-3-5-8-18/h10H,3-9,11H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMLKTPOGLLWFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCCCC2)CC(=O)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide typically involves a multi-step process:
Formation of the Dihydropyrimidinone Core: The initial step involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions to form the dihydropyrimidinone core.
Introduction of the Piperidine Moiety:
Acylation: The final step involves the acylation of the dihydropyrimidinone core with 2-methoxyethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening techniques, advanced purification methods, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the compound.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-methoxyethyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents on the pyrimidinone ring, acetamide linkage, or side-chain modifications. Below is a detailed comparison based on synthesis, physicochemical properties, and inferred biological activities:
Core Structure and Substituent Variations
Key Observations :
- The methoxyethyl side chain may enhance aqueous solubility compared to the benzyl group in , which is more lipophilic and could affect membrane permeability .
- Synthesis: Both compounds use alkylation of pyrimidinone precursors (e.g., 6-methyl-2-thiopyrimidin-4-one in ). However, the target compound’s synthesis likely employs a 2-chloro-N-(2-methoxyethyl)acetamide reagent instead of 2-chloro-N-benzylacetamide .
Physicochemical and Pharmacological Properties
Key Differences :
- Thioether vs. Piperidine : The thioether in ’s compound may confer reactivity toward nucleophiles (e.g., in enzyme active sites), whereas the piperidine group in the target compound could enhance target binding through hydrogen bonding or charge interactions .
- Methoxyethyl vs. Benzyl : The methoxyethyl side chain in the target compound likely reduces logP values, improving pharmacokinetic profiles compared to the benzyl analog .
Biological Activity
N-(2-methoxyethyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide, also known as a derivative of pyrimidine and piperidine, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's potential therapeutic applications span across various fields including antibacterial, anticancer, and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine ring and a piperidine moiety. Its molecular formula is with a molecular weight of approximately 271.314 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C15H17N3O2 |
| Molecular Weight | 271.314 g/mol |
| LogP | 1.889 |
| PSA (Polar Surface Area) | 74.85 Ų |
These properties suggest favorable characteristics for biological activity, such as moderate lipophilicity which may influence membrane permeability.
Antibacterial Activity
Research has indicated that compounds with similar structures exhibit significant antibacterial properties. For example, derivatives containing piperidine have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial enzymes or interference with cell wall synthesis.
Anticancer Properties
The anticancer potential of pyrimidine derivatives is well-documented. Studies have demonstrated that compounds related to this compound can induce cytotoxic effects in cancer cell lines. For instance, Mannich bases derived from similar structures have shown cytotoxicity against human colon cancer cell lines, with some compounds exhibiting potency greater than standard chemotherapeutic agents like 5-fluorouracil .
Enzyme Inhibition
The compound may also act as an inhibitor for various enzymes, including acetylcholinesterase (AChE) and urease. Enzyme inhibition studies have revealed that certain derivatives significantly impede AChE activity, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's . Furthermore, the interaction with urease suggests potential applications in treating urinary tract infections.
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic outcomes .
Case Study 1: Antibacterial Screening
In a study evaluating the antibacterial efficacy of piperidine derivatives, this compound was tested against multiple bacterial strains. Results indicated that the compound exhibited moderate inhibitory effects against E. coli and Staphylococcus aureus, suggesting its potential use as an antibacterial agent .
Case Study 2: Anticancer Activity
A comparative analysis of various Mannich bases revealed that those related to this compound displayed significant cytotoxicity against several cancer cell lines. The study highlighted that derivatives containing the piperidine ring showed enhanced activity due to their ability to penetrate cellular membranes effectively .
Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
